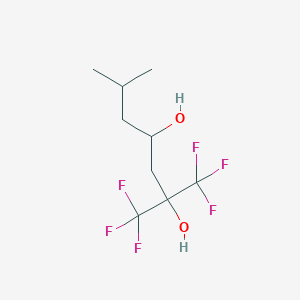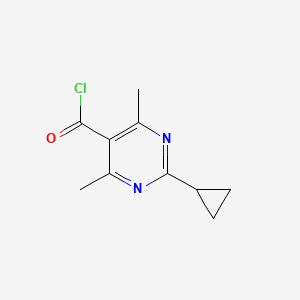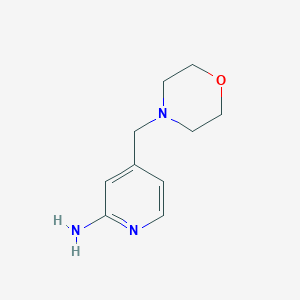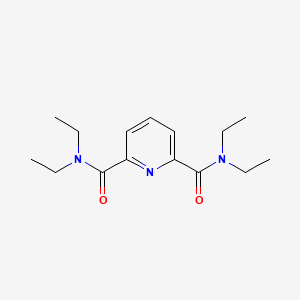![molecular formula C12H12ClN5O2 B14006938 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione CAS No. 6336-10-3](/img/structure/B14006938.png)
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound that contains both pyrimidine and azo functional groups. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the azo group makes it a candidate for use in dye chemistry, while the pyrimidine ring is a common scaffold in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione typically involves the diazotization of 2-chloroaniline followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Diazotization: 2-chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,3-dimethyluracil in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo derivatives or amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of azo dyes and pigments due to its vivid coloration properties.
作用机制
The mechanism of action of 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with biological macromolecules. The azo group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring can interact with nucleic acids or enzymes, influencing cellular processes.
相似化合物的比较
Similar Compounds
6-Amino-5-[(2-bromophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.
6-Amino-5-[(2-methylphenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione can influence its reactivity and biological activity, making it unique compared to its analogs. The electronic effects of the chlorine atom can alter the compound’s interaction with biological targets and its overall stability.
属性
CAS 编号 |
6336-10-3 |
|---|---|
分子式 |
C12H12ClN5O2 |
分子量 |
293.71 g/mol |
IUPAC 名称 |
6-amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12ClN5O2/c1-17-10(14)9(11(19)18(2)12(17)20)16-15-8-6-4-3-5-7(8)13/h3-6H,14H2,1-2H3 |
InChI 键 |
WBDCCKNEZYGIHP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)



![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)

![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)



![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)

